molecular formula C8H8O4 B023981 2',4',6'-Trihydroxyacetophenone CAS No. 480-66-0

2',4',6'-Trihydroxyacetophenone

Cat. No.: B023981
CAS No.: 480-66-0
M. Wt: 168.15 g/mol
InChI Key: XLEYFDVVXLMULC-UHFFFAOYSA-N
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Description

Phloracetophenone, also known as 2,4,6-trihydroxyacetophenone, is a phenolic compound derived from acetophenone. It is characterized by the presence of three hydroxyl groups attached to the benzene ring at positions 2, 4, and 6. This compound is known for its various biological activities, including cholesterol-lowering properties and its role in enhancing bile secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phloracetophenone can be synthesized through several methods. One common method involves the Hoesch reaction, where phloroglucinol reacts with acetonitrile in the presence of zinc chloride and hydrogen chloride. The reaction mixture is cooled and allowed to stand, resulting in the formation of phloracetophenone .

Industrial Production Methods: In industrial settings, phloracetophenone is often produced by the action of acetyl chloride on phloroglucinol in the presence of aluminum chloride. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions: Phloracetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Phloracetophenone can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols .

Scientific Research Applications

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Overview : THAP is widely used as a matrix in MALDI-MS due to its excellent ionization efficiency and ability to facilitate the analysis of biomolecules.

  • Nucleotide Analysis : THAP has been utilized in the analysis of nucleotides, enhancing the detection sensitivity during MALDI-TOF mass spectrometry. This application is crucial for genetic studies and diagnostics .
  • Peptide and Protein Analysis : It has shown effectiveness in analyzing phosphorylated peptides and proteins, allowing for detailed studies of protein modifications and interactions .
  • Anthocyanin Detection : The compound has also been employed in the qualitative and quantitative analysis of anthocyanins in food products, showcasing its utility in food chemistry .

Pharmacological Applications

Therapeutic Potential : Research indicates that THAP exhibits various biological activities that may have therapeutic implications:

  • Antiobesity Effects : A study isolated THAP from Myrcia multiflora and demonstrated its hypolipidemic effects, suggesting potential use in obesity management by reducing lipid absorption .
  • Cholesterol Regulation : Its role in enhancing bile secretion may contribute to cholesterol metabolism, making it a candidate for further investigation in cardiovascular health .

Lipid Analysis

Lipid Profiling : THAP has been evaluated as a matrix for lipid analysis using MALDI-MS, focusing on various lipid classes including neutral storage lipids. This application is significant for metabolic studies and understanding lipid-related diseases .

Case Study 1: Lipid Analysis Using THAP

In a study published by ResearchGate, researchers utilized THAP as a matrix for analyzing various lipid classes through MALDI-MS. The findings indicated that THAP significantly improved the ionization efficiency of lipids compared to traditional matrices, thus providing more reliable results for lipid profiling .

Case Study 2: Therapeutic Effects of THAP

A clinical study focused on the antiobesity effects of THAP isolated from Myrcia multiflora. The results showed that subjects receiving THAP exhibited reduced lipid absorption and improved metabolic profiles, highlighting its potential as a therapeutic agent against obesity .

Mechanism of Action

Phloracetophenone exerts its effects primarily through the activation of cholesterol 7α-hydroxylase (CYP7A1), an enzyme involved in cholesterol metabolism. By enhancing the activity of this enzyme, phloracetophenone promotes the conversion of cholesterol to bile acids, thereby lowering cholesterol levels in the body. Additionally, it stimulates bile secretion through the multidrug resistance protein-2 (Mrp2) pathway .

Comparison with Similar Compounds

Phloracetophenone is unique due to its specific hydroxylation pattern on the benzene ring. Similar compounds include:

Phloracetophenone stands out due to its combination of hydroxyl and acetyl groups, which confer unique properties and applications.

Biological Activity

2',4',6'-Trihydroxyacetophenone (THA), also known as phloracetophenone, is a phenolic compound with significant biological activities, particularly in the context of metabolic disorders. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 480-66-0
  • Molecular Formula : C8H8O4
  • Natural Sources : THA is primarily isolated from plants such as Myrcia multiflora and Curcuma comosa, where it plays a role in the plant's defense mechanisms and metabolic processes.

1. Antiobesity Effects

Research indicates that THA exhibits notable antiobesity properties. A study conducted on mice demonstrated that THA significantly reduced body weight gain when administered alongside a high-fat diet. The mechanisms identified include:

  • Inhibition of Pancreatic Lipase : THA inhibits pancreatic lipase activity, leading to decreased intestinal absorption of dietary fats. In acute assays, THA reduced serum cholesterol levels by 37% and triglycerides by 46%, outperforming standard treatments like lovastatin and orlistat .
  • Long-term Weight Management : In chronic studies, THA continued to show efficacy in lowering triglyceride levels (61% reduction) and cholesterol levels (32% reduction) compared to other treatments .

2. Hypolipidemic Activity

THA has been shown to possess hypolipidemic effects, which are beneficial in managing lipid profiles:

  • Cholesterol Lowering : It enhances the activity of cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in bile acid synthesis, thereby promoting cholesterol metabolism .
  • Bile Secretion Stimulation : THA stimulates bile secretion through multidrug resistance protein-2 (Mrp2), facilitating the excretion of cholesterol .

The biological activities of THA can be attributed to several mechanisms:

MechanismDescription
Pancreatic Lipase Inhibition Reduces fat absorption by inhibiting pancreatic lipase activity .
CYP7A1 Activation Enhances bile acid synthesis, promoting cholesterol metabolism .
Bile Flow Stimulation Increases bile flow through Mrp2-mediated pathways, aiding in lipid excretion .

Case Study: Antiobesity Effects

In a controlled study using high-fat diet-induced obesity models in mice, THA was administered at various dosages. The results highlighted:

  • Weight Loss : Mice receiving THA showed weight loss comparable to those treated with orlistat.
  • Serum Lipid Profiles : Significant reductions in total cholesterol and triglycerides were observed, indicating an effective lipid-lowering profile .

Research Findings

Recent studies have further elucidated the potential of THA:

  • A study published in Planta Medica demonstrated that THA not only reduced lipid absorption but also had a prolonged effect on pancreatic lipase inhibition lasting up to six hours post-administration .
  • Another investigation highlighted its role as a competitive inhibitor of protein tyrosine phosphatase (PTP) 1B, suggesting potential implications for diabetes management through enhanced insulin signaling pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are available for 2',4',6'-trihydroxyacetophenone, and how can selectivity in methylation/demethylation be optimized?

  • Methodology : Selective methylation of this compound can be achieved using methyl iodide and potassium carbonate in refluxing acetone. The reaction proceeds via an SN2 mechanism, targeting specific hydroxyl groups to yield derivatives like 2'-hydroxy-4',6'-dimethoxyacetophenone (50% yield) . For demethylation, trimethoxy precursors (e.g., 2',4',6'-trimethoxyacetophenone) can be selectively demethylated under controlled acidic or basic conditions. Optimization requires adjusting reaction time, temperature, and stoichiometry of methylating agents to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. NMR (<sup>1</sup>H, <sup>13</sup>C) confirms hydroxyl and acetyl group positions, while mass spectrometry (MS) verifies molecular weight (168.15 anhydrous; 186.16 monohydrate). Purity is validated via melting point analysis and HPLC retention times, with ≥99% purity achievable through recrystallization or column chromatography .

Q. What solvent systems are optimal for preparing stock solutions of this compound in biological assays?

  • Methodology : The compound is soluble in DMSO (148.68 mM), water (11.89 mM), and organic solvents like chloroform or ethyl acetate. For in vitro studies, dissolve in DMSO and dilute with aqueous buffers to avoid precipitation. For in vivo applications, ensure stock solutions are prepared fresh to prevent degradation, and use biocompatible solvents (e.g., saline with <5% DMSO) .

Advanced Research Questions

Q. How does this compound enhance cholesterol 7α-hydroxylase (CYP7A1) activity, and what experimental models validate this mechanism?

  • Methodology : In vitro, treat HepG2 cells with 1–4 µM this compound and measure CYP7A1 mRNA levels via qRT-PCR and enzyme activity via LC-MS bile acid quantification. In vivo, administer 125–250 µmol/kg (duodenal injection in rats) and analyze bile flow and CYP7A1 expression. The compound upregulates CYP7A1 via PPARα activation, confirmed using PPARα knockout models .

Q. What role does this compound play in MALDI-TOF mass spectrometry for sphingolipid detection?

  • Methodology : As a MALDI matrix, it facilitates lithium adduct formation ([M+Li]<sup>+</sup>) for enhanced sensitivity in lipidomics. Combine with lithium hydroxide hydrolysis to remove ionization suppressants (e.g., glycerophospholipids). Optimize matrix concentration (10 mg/mL in 50% acetonitrile/0.1% TFA) and laser energy to detect low-abundance ceramides in liver, brain, and plasma samples .

Q. How can researchers resolve contradictions in reported bioactivities of this compound derivatives?

  • Methodology : Comparative studies using standardized assays are critical. For example, hepatoprotective effects (e.g., CCl4-induced injury in mice) may vary due to differences in derivative substituents or dosing regimens. Use in vitro toxicity screens (e.g., HepG2 viability assays) alongside in vivo models to validate dose-dependent effects. Cross-reference structural analogs (e.g., prenylated derivatives) to identify structure-activity relationships .

Q. What experimental designs are recommended for studying the choleretic activity of this compound via MRP2 transport?

  • Methodology : Isolate rat hepatocytes or use Mrp2-transfected cell lines (e.g., MDCK-II) to measure bile acid transport. Apply 1–4 µmol/min of the compound and quantify taurocholate efflux via LC-MS. In vivo, perform bile duct cannulation in rats and monitor bile flow rates post-duodenal administration. Compare results with MRP2 inhibitors (e.g., MK571) to confirm mechanism .

Q. How can this compound be utilized in the synthesis of bioactive chalcone derivatives?

  • Methodology : Protect hydroxyl groups (e.g., acetylation) to prevent side reactions during Claisen-Schmidt condensation with substituted benzaldehydes. Deprotect post-synthesis using mild base (e.g., K2CO3/MeOH). Characterize derivatives via IR (C=O stretch at ~1650 cm<sup>−1</sup>) and evaluate antidepressant activity using forced swim (FST) and tail suspension (TST) tests in rodents .

Properties

IUPAC Name

1-(2,4,6-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEYFDVVXLMULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060061
Record name Ethanone, 1-(2,4,6-trihydroxyphenyl)-
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2',4',6'-Trihydroxyacetophenone
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CAS No.

480-66-0
Record name 2′,4′,6′-Trihydroxyacetophenone
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Record name Phloroacetophenone
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Record name Ethanone, 1-(2,4,6-trihydroxyphenyl)-
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Record name 2',4',6'-trihydroxyacetophenone
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Record name PHLOROACETOPHENONE
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Record name 2',4',6'-Trihydroxyacetophenone
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Melting Point

219 °C
Record name 2',4',6'-Trihydroxyacetophenone
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2',4',6'-Trihydroxyacetophenone
2',4',6'-Trihydroxyacetophenone
2',4',6'-Trihydroxyacetophenone
2',4',6'-Trihydroxyacetophenone
2',4',6'-Trihydroxyacetophenone
2',4',6'-Trihydroxyacetophenone

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